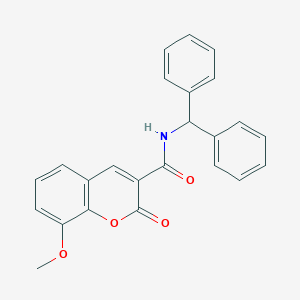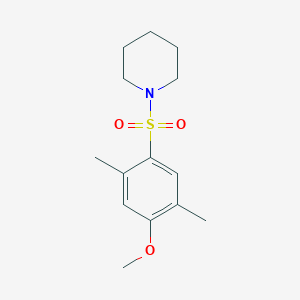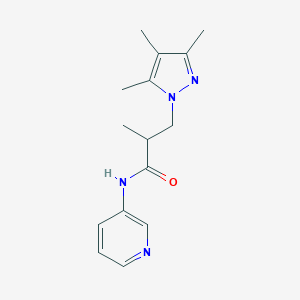![molecular formula C21H22N4O2 B279166 N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide, also known as L-779,976, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to have a high affinity for the histamine H3 receptor.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves its binding to the histamine H3 receptor. This receptor is located presynaptically on neurons and is involved in the regulation of neurotransmitter release. By binding to this receptor, this compound inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. This can have therapeutic effects in various neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its high affinity for the histamine H3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using this compound is its potential non-specific effects on other receptors and enzymes. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide. One direction is the development of more selective compounds that target the histamine H3 receptor. This can help to minimize the potential non-specific effects of the compound. Another direction is the study of the compound in animal models of various neurological disorders to determine its potential therapeutic effects. Additionally, the compound can be studied in combination with other drugs to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves a series of chemical reactions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(3-aminopropyl)imidazole to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Propiedades
Fórmula molecular |
C21H22N4O2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-2-[(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H22N4O2/c1-16-6-4-7-17(14-16)20(26)24-19-9-3-2-8-18(19)21(27)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,27)(H,24,26) |
Clave InChI |
XLIREPINQOVANP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)










![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)